molecular formula C10H15N3O B2626559 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one CAS No. 2320195-74-0

6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one

Cat. No. B2626559
CAS RN: 2320195-74-0
M. Wt: 193.25
InChI Key: KXQADMCVGYRNEM-UHFFFAOYSA-N
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Description

6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Fluorescence Probes for Biological Pathways

The study by Prior et al. (2014) demonstrates the synthesis of various pyridinones, including derivatives similar to the compound of interest, which show potential as fluorescence probes. These compounds exhibit longer absorption and emission wavelengths compared to 7-amino-4-methylcoumarin, suggesting their utility in tracing biological pathways through fluorescence activity-based probes. This application is critical for understanding complex biological processes and could aid in the development of diagnostic tools and therapies (Prior et al., 2014).

Anticancer Activity

Research into the anticancer properties of pyrimidin-4(3H)-one derivatives, which share a core structure with the compound , has shown promising results. Grabovskiy et al. (2019) synthesized 6-ferrocenylpyrimidin-4(3H)-one derivatives and evaluated their in vitro anticancer activity. These derivatives exhibited significant cytotoxic effects against breast cancer cell lines, highlighting the potential of such compounds in cancer research and treatment. The ability of these compounds to pass through cell membranes and participate in metabolism makes them of particular interest for antiproliferative drug design (Grabovskiy et al., 2019).

properties

IUPAC Name

6-(cyclopentylamino)-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-11-9(6-10(13)14)12-8-4-2-3-5-8/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQADMCVGYRNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one

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